1,3,5-tris(4-ethenylphenyl)benzene
Overview
Description
4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl is a complex organic compound characterized by its unique structure, which includes multiple vinyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl typically involves a series of organic reactions, including Suzuki coupling reactions. For instance, a common method involves the reaction of tris(4-bromophenyl)corrole with appropriate reagents under controlled conditions to introduce the vinyl groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The vinyl and phenyl groups in its structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl include:
4-Vinylbiphenyl: A compound with a similar structure but fewer vinyl groups.
4-Phenylstyrene: Another related compound with a simpler structure.
Uniqueness
The uniqueness of 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl lies in its multiple vinyl and phenyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-tris(4-ethenylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h4-21H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQILMMSNMTAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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